F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH
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Overview
Description
The compound “F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH” is a peptide sequence composed of the following amino acids: Phenylalanine (F), Glycine (G), Threonine (T), Alpha-aminoisobutyric acid (Aib), Arginine ®, Lysine (K), Serine (S), Leucine (L), Asparagine (N), and Glutamine (Q). This peptide sequence is known for its affinity for the human Opioid receptor-like 1 (ORL-1) expressed in HEK293 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The peptide “F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH” can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
The peptide “F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in pain management due to its affinity for the ORL-1 receptor.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The peptide exerts its effects by binding to the human Opioid receptor-like 1 (ORL-1). This receptor is involved in modulating pain and other physiological processes. The binding of the peptide to ORL-1 activates intracellular signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
F-G-G-F-T-G-Aib-R-K-S-Aib-R-K-L-A-N-Q-COOH: A similar peptide with a substitution of serine (S) with alpha-aminoisobutyric acid (Aib).
F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-NH2: A peptide with an amide group at the C-terminus instead of a carboxyl group.
Uniqueness
The uniqueness of “F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH” lies in its specific sequence and the presence of alpha-aminoisobutyric acid (Aib), which imparts unique structural and functional properties. This peptide’s affinity for the ORL-1 receptor distinguishes it from other peptides with similar sequences.
Properties
Molecular Formula |
C80H131N27O22 |
---|---|
Molecular Weight |
1823.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]butanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H131N27O22/c1-7-49(97-63(114)40-94-77(127)64(45(6)109)107-75(125)56(36-47-22-12-9-13-23-47)98-62(113)39-92-61(112)38-93-67(117)48(83)35-46-20-10-8-11-21-46)68(118)100-53(27-19-33-91-80(88)89)70(120)102-51(25-15-17-31-82)72(122)106-58(41-108)76(126)96-43(4)65(115)99-52(26-18-32-90-79(86)87)69(119)101-50(24-14-16-30-81)71(121)105-55(34-42(2)3)73(123)95-44(5)66(116)104-57(37-60(85)111)74(124)103-54(78(128)129)28-29-59(84)110/h8-13,20-23,42-45,48-58,64,108-109H,7,14-19,24-41,81-83H2,1-6H3,(H2,84,110)(H2,85,111)(H,92,112)(H,93,117)(H,94,127)(H,95,123)(H,96,126)(H,97,114)(H,98,113)(H,99,115)(H,100,118)(H,101,119)(H,102,120)(H,103,124)(H,104,116)(H,105,121)(H,106,122)(H,107,125)(H,128,129)(H4,86,87,90)(H4,88,89,91)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
InChI Key |
XQBWITORWNZMQG-KMOVSZGYSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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